molecular formula C12H12N2O3 B1373040 5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1240527-97-2

5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B1373040
CAS RN: 1240527-97-2
M. Wt: 232.23 g/mol
InChI Key: ABTIPMDRAIMXRS-UHFFFAOYSA-N
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Description

Pyrazoles are a type of compound that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes. This is used for the preparation of pyridylchalcones. The cyclization of the latter with hydrazine hydrate in acetic acid affords the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, one derivative was found to be a beige crystal with a melting point of 198–200 °C .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

Pyrazole derivatives have been identified to possess significant antibacterial and anti-inflammatory properties. These compounds can inhibit the growth of bacteria and reduce inflammation, making them potential candidates for the development of new antibacterial agents and anti-inflammatory drugs .

Anti-cancer and Analgesic Applications

The pyrazole moiety is also associated with anti-cancer and analgesic (pain-relieving) activities. Some pyrazole compounds have been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often defective in cancer cells .

Anticonvulsant and Anthelmintic Applications

In the realm of neurology, pyrazole derivatives exhibit anticonvulsant effects, which could be beneficial in treating seizure disorders. Additionally, their anthelmintic properties suggest they could be used to develop treatments against parasitic worms .

Antioxidant and Herbicidal Applications

These compounds are known for their antioxidant capabilities, which play a crucial role in protecting cells from damage caused by free radicals. Moreover, pyrazole derivatives have been utilized for their herbicidal properties in agricultural sciences to control unwanted plant growth .

Anti-fibrotic Applications

Pyrazole derivatives have been found to inhibit certain growth factors such as PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation. This property is particularly useful in treating idiopathic pulmonary fibrosis (IPF), a chronic lung disease characterized by progressive scarring of lung tissue .

Antileishmanial and Antimalarial Applications

The pharmacological effects of pyrazole-bearing compounds extend to potent antileishmanial and antimalarial activities. These activities make them valuable in the development of treatments for leishmaniasis and malaria, which are caused by parasitic protozoans .

properties

IUPAC Name

3-acetyl-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(15)11-7-10(12(16)17)13-14(11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTIPMDRAIMXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187990
Record name 5-Acetyl-4,5-dihydro-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240527-97-2
Record name 5-Acetyl-4,5-dihydro-1-phenyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-4,5-dihydro-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
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5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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5-acetyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

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